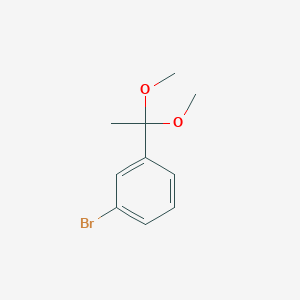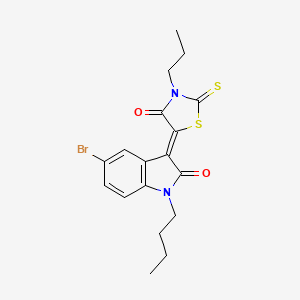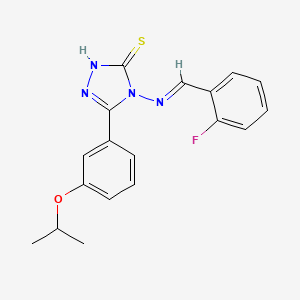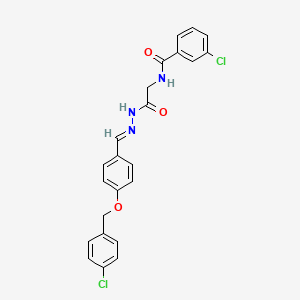![molecular formula C30H32ClN3O5S2 B12026954 11-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12026954.png)
11-((5Z)-5-{1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is an organic compound with the molecular formula C21H25Cl2NO3S2. It belongs to the class of thiazolidinones and contains both a thiazolidine ring and a carboxylic acid group. The compound’s structure features a long aliphatic chain (undecanoic acid) attached to the thiazolidine ring.
准备方法
Synthetic Routes: The synthesis of 11-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid involves the reaction of acetylthiohexanoic acid or octanoic acid with sulfur. The resulting thiol compound is then reacted with 2,6-dichlorobenzaldehyde to form the desired product.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration and optimization.
化学反应分析
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazolidine ring could yield the corresponding thiol or amine derivatives.
Substitution: The chlorine atoms in the benzylidene group may participate in substitution reactions.
- Thionyl chloride (SOCl2) : Used for chlorination reactions.
- Hydrogen peroxide (H2O2) : Employed in oxidation reactions.
- Hydrazine (N2H4) : Useful for reduction of the thiazolidine ring.
Major Products: The major products depend on the specific reaction conditions and reagents used. Potential products include derivatives with modified functional groups or altered stereochemistry.
科学研究应用
11-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid finds applications in various fields:
- Chemistry : As a surfactant, it enhances wetting properties and dispersion.
- Materials Science : Its thiol group can participate in metal complexation, making it useful for preparing metal nanoparticles and modifying surfaces.
- Biological Research : Investigating its interactions with biological targets and pathways can provide insights into potential therapeutic applications.
作用机制
The compound’s mechanism of action likely involves interactions with specific molecular targets, affecting cellular processes. Further research is needed to elucidate these mechanisms fully.
相似化合物的比较
While 11-[(5Z)-5-(2,6-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid is unique due to its specific substitution pattern, similar compounds include:
- 11-[(5Z)-5-(2,4-Dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- 11-[(5Z)-5-(1-Methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
- 11-[(5Z)-5-(1-Benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid
属性
分子式 |
C30H32ClN3O5S2 |
|---|---|
分子量 |
614.2 g/mol |
IUPAC 名称 |
11-[(5Z)-5-[1-[2-(3-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]undecanoic acid |
InChI |
InChI=1S/C30H32ClN3O5S2/c31-20-12-11-13-21(18-20)32-24(35)19-34-23-15-9-8-14-22(23)26(28(34)38)27-29(39)33(30(40)41-27)17-10-6-4-2-1-3-5-7-16-25(36)37/h8-9,11-15,18H,1-7,10,16-17,19H2,(H,32,35)(H,36,37)/b27-26- |
InChI 键 |
NGOSXZOQOQJVKL-RQZHXJHFSA-N |
手性 SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)/C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCCCCCCCCCC(=O)O)C(=O)N2CC(=O)NC4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5Z)-3-Allyl-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026883.png)

![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026895.png)
![Methyl 4-[({[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12026896.png)
![3-(3-ethoxyphenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B12026899.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B12026904.png)



![methyl 4-({[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B12026926.png)
![3-(4-chlorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12026930.png)


